molecular formula C22H25ClN2O3 B8653537 ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE CAS No. 63258-47-9

ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE

Cat. No.: B8653537
CAS No.: 63258-47-9
M. Wt: 400.9 g/mol
InChI Key: IEWGVRLUCGRTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of piperidinecarboxylates This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE typically involves the reaction of 4-chlorobenzoyl chloride with phenylacetic acid to form an intermediate, which is then reacted with piperidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-1-piperidinecarboxylate: Another piperidinecarboxylate with different substituents.

    Ethyl 4-((4-methylphenyl)(phenylacetyl)amino)piperidine-1-carboxylate: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

ETHYL 4-[(4-CHLOROPHENYL)(PHENYLACETYL)AMINO]PIPERIDINE-1-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

63258-47-9

Molecular Formula

C22H25ClN2O3

Molecular Weight

400.9 g/mol

IUPAC Name

ethyl 4-(4-chloro-N-(2-phenylacetyl)anilino)piperidine-1-carboxylate

InChI

InChI=1S/C22H25ClN2O3/c1-2-28-22(27)24-14-12-20(13-15-24)25(19-10-8-18(23)9-11-19)21(26)16-17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3

InChI Key

IEWGVRLUCGRTRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 58 parts of ethyl 4-[(4-chlorophenyl)amino]-1-piperidinecarboxylate in 240 parts of benzene is added dropwise a solution of 46.2 parts of benzeneacetyl chloride in 80 parts of benzene at a temperature between 40°-70° C. Upon completion, the whole is stirred and refluxed for 6h.15. The reaction mixture is cooled and filtered. The filtrate is washed successively with water, sodium hydrogen carbonate solution and water, then dried and evaporated in vacuo. The residue is crystallized from 1,1'-oxybisethane, yielding 47 parts of ethyl 4-[N-(4-chlorophenyl)-N-(phenylacetyl)amino]-1-piperidinecarboxylate; mp. 108° C.
[Compound]
Name
58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
46.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.